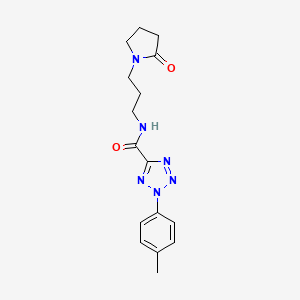

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole ring linked to a p-tolyl (para-methylphenyl) group and a carboxamide side chain. The side chain includes a 3-(2-oxopyrrolidin-1-yl)propyl moiety, which introduces a lactam (pyrrolidinone) ring. The compound’s design leverages the lipophilic p-tolyl group for membrane permeability and the polar carboxamide for solubility .

Properties

IUPAC Name |

2-(4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O2/c1-12-5-7-13(8-6-12)22-19-15(18-20-22)16(24)17-9-3-11-21-10-2-4-14(21)23/h5-8H,2-4,9-11H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLXAFGSTAOCKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCCCN3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, p-tolyl nitrile can react with sodium azide under acidic conditions to form 2-(p-tolyl)-2H-tetrazole.

-

Preparation of the Pyrrolidinone Derivative: : The pyrrolidinone moiety can be synthesized from γ-butyrolactone through a series of reactions, including amination and oxidation, to yield 2-oxopyrrolidine.

-

Linking the Moieties: : The final step involves coupling the 2-oxopyrrolidin-1-ylpropyl group with the tetrazole derivative. This can be achieved through a nucleophilic substitution reaction, where the amine group of the pyrrolidinone derivative reacts with the carboxamide group of the tetrazole derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.

-

Reduction: : Reduction reactions can target the tetrazole ring or the carbonyl group in the pyrrolidinone moiety, potentially yielding amines or alcohols.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide or tetrazole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or catalysts.

Major Products

Oxidation: Products may include p-toluic acid or p-tolualdehyde.

Reduction: Products may include 2-aminopyrrolidine or alcohol derivatives.

Substitution: Various substituted tetrazoles or amides can be formed.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new drug candidates.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. The presence of the tetrazole ring and the pyrrolidinone moiety suggests potential interactions with biological targets, such as enzymes or receptors, which could be exploited in drug design.

Industry

In industrial applications, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or ionic interactions. The tetrazole ring could mimic carboxylate groups, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

A closely related compound, N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide , replaces the p-tolyl group with a 4-(trifluoromethyl)phenyl substituent . Key differences include:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group is strongly electron-withdrawing, which may enhance the tetrazole’s acidity (pKa reduction) compared to the methyl group in p-tolyl. This could influence hydrogen-bonding interactions in biological targets.

- Metabolic Stability : CF₃ groups are generally resistant to oxidative metabolism, whereas the p-tolyl methyl group may be susceptible to CYP450-mediated oxidation.

Analogues with Shared Pyrrolidinylpropyl Pharmacophores

AlMF1 (N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide) shares the 3-(2-oxopyrrolidin-1-yl)propyl side chain but features a chloromethoxyphenyl group and a dihydrooxathiine ring instead of tetrazole .

- Biological Activity : AlMF1 inhibits ATP synthesis in mycobacterial inner membrane vesicles (IMVs), suggesting that the pyrrolidinylpropyl group may play a role in targeting ATP synthase or related pathways.

Perfluorinated Sulfonamide Derivatives

Compounds such as N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide () share a dimethylaminopropyl chain but diverge significantly in core structure .

- Functional Groups : The sulfonamide and perfluorinated alkyl chains in these compounds contrast with the tetrazole-carboxamide framework of the target compound.

- Physicochemical Properties : Perfluorination drastically increases hydrophobicity and chemical stability, making these compounds more suited for industrial applications (e.g., surfactants) than pharmaceutical use.

Data Table: Key Structural and Hypothesized Functional Differences

Biological Activity

N-(3-(2-oxopyrrolidin-1-yl)propyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and its molecular weight is approximately 288.35 g/mol. It features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the tetrazole moiety contributes to its pharmacological properties.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling pathways. This modulation can lead to reduced expression of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

Pharmacological Effects

| Effect | Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus spp. | |

| Anti-inflammatory | Reduced IL-6 and TNF-α levels in murine models | |

| Cytotoxicity | Selective cytotoxicity in cancer cell lines |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a strong bactericidal effect, particularly against Gram-positive bacteria such as Staphylococcus aureus, with minimal cytotoxicity observed in normal human cells.

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as IL-1β and TNF-α. This suggests that it may serve as a therapeutic agent in inflammatory diseases by inhibiting NF-κB activation.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on several cancer cell lines demonstrated that the compound induced apoptosis through intrinsic pathways, characterized by increased reactive oxygen species (ROS) production and mitochondrial dysfunction. The findings suggest potential for development as an anticancer drug.

Q & A

Q. What synthetic methodologies are effective for constructing the tetrazole moiety in this compound?

The tetrazole group is typically synthesized via [3+2] cycloaddition between sodium azide and a nitrile precursor under reflux conditions. For example, tetrazole formation can be achieved in solvents like DMF or ethanol at 80–100°C for 6–12 hours, followed by purification via column chromatography or recrystallization . Optimization of reaction time and stoichiometry (e.g., NaN₃: nitrile = 1.2:1) is critical to minimize side products. Post-synthesis, confirmatory techniques such as (tetrazole proton at δ 8.5–9.5 ppm) and IR (absence of nitrile peak at ~2200 cm) are essential .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and chromatographic methods is recommended:

- NMR Spectroscopy : Analyze and NMR to confirm proton environments (e.g., pyrrolidinone carbonyl at ~175 ppm in ) and absence of unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight matches theoretical values (e.g., [M+H] calculated for C₂₃H₂₅N₇O₂: 450.1998).

- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What crystallization strategies are effective for X-ray diffraction studies?

Slow evaporation from a polar aprotic solvent (e.g., DMF/water mixtures) at 4°C promotes single-crystal growth. For example, a related benzimidazole derivative was crystallized in triclinic space group with unit cell parameters , , and hydrogen-bonded networks stabilizing the lattice . Pre-saturation of the solution with inert gases (N₂) minimizes oxidation during crystallization.

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidinone ring inform structure-activity relationships (SAR)?

X-ray crystallography reveals puckering parameters (e.g., , for an envelope conformation) . Computational methods (DFT or MD simulations) can model ring flexibility and correlate it with bioactivity. For instance, planarization of the pyrrolidinone ring may enhance binding to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Dose-Response Curves : Test across 5–6 log units (e.g., 1 nM–100 µM) to calculate IC₅₀ values.

- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition).

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests (MTT assay) .

Q. How can the compound’s interaction with biological targets be mechanistically elucidated?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., Bcl-2 proteins). Focus on key interactions: tetrazole’s π-stacking with aromatic residues and pyrrolidinone’s hydrogen bonding .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) in real time. A recent study reported for a related thiazole derivative .

Q. Table 1: Key Crystallographic Data for Structural Validation

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | ||

| Unit cell dimensions | ||

| Puckering amplitude () | 0.148 Å | |

| Hydrogen bond length | O1W–H⋯O2 = 1.92 Å |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80–100°C | Maximizes cycloaddition |

| Solvent polarity | DMF > ethanol | Enhances solubility |

| Catalyst | ZnCl₂ (5 mol%) | Accelerates [3+2] |

| Purification method | Silica gel chromatography (EtOAc/hexane) | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.